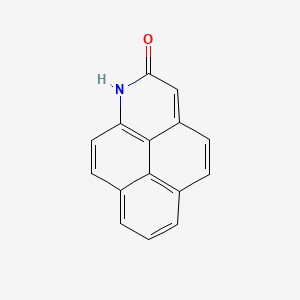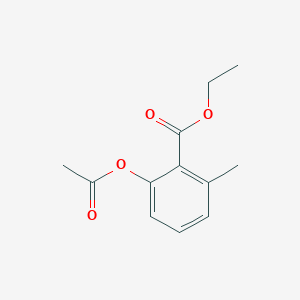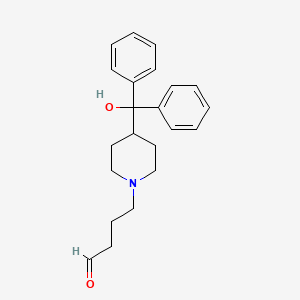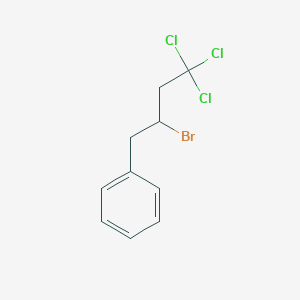![molecular formula C15H35N7 B14328064 N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine CAS No. 105989-40-0](/img/structure/B14328064.png)
N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine is a complex organic compound known for its unique structure and properties It is a derivative of 1,4,8,11-tetraazacyclotetradecane, commonly referred to as cyclam, which is a macrocyclic ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with a suitable guanidine derivative. The process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include alkyl halides and guanidine salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine involves its ability to bind to metal ions and form stable complexes. This binding can influence various molecular targets and pathways, leading to its observed effects. For example, in biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane (Cyclam): The parent compound, known for its strong metal-binding properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methylated derivative with similar coordination chemistry.
1,4,8,11-Tetraazacyclotetradecane derivatives: Various derivatives with different functional groups, each exhibiting unique properties.
Uniqueness
N’'-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine stands out due to its specific guanidine functional group, which enhances its binding affinity and selectivity for certain metal ions. This makes it particularly useful in applications requiring precise coordination chemistry and targeted biological effects.
Propriétés
Numéro CAS |
105989-40-0 |
|---|---|
Formule moléculaire |
C15H35N7 |
Poids moléculaire |
313.49 g/mol |
Nom IUPAC |
2-[4-(1,4,8,11-tetrazacyclotetradec-6-yl)butyl]guanidine |
InChI |
InChI=1S/C15H35N7/c16-15(17)22-7-2-1-4-14-12-20-10-8-18-5-3-6-19-9-11-21-13-14/h14,18-21H,1-13H2,(H4,16,17,22) |
Clé InChI |
QNDWFGXUAHWPDB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCC(CNCCNC1)CCCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)









![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)

![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
